molecular formula C20H14BrClN4O B12050111 6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 332052-35-4

6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B12050111
CAS No.: 332052-35-4
M. Wt: 441.7 g/mol
InChI Key: XRYWLNIMFFJWLK-UHFFFAOYSA-N
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Description

6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles This compound is characterized by its unique structure, which includes amino, bromo, chloro, and nitrile functional groups

Preparation Methods

The synthesis of 6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-bromobenzaldehyde, 3-chlorobenzaldehyde, and malononitrile in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromo and chloro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as p-toluenesulfonic acid, and varying temperatures depending on the specific reaction. Major products formed from these reactions include derivatives with modified functional groups or additional ring structures .

Scientific Research Applications

6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

When compared to similar compounds, 6-Amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:

  • 6-Amino-4-(3-bromophenyl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(4-chlorophenyl)-1-(3-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

These compounds share a similar core structure but differ in the positions and types of substituents, which can influence their chemical reactivity and biological activity.

Properties

CAS No.

332052-35-4

Molecular Formula

C20H14BrClN4O

Molecular Weight

441.7 g/mol

IUPAC Name

6-amino-4-(4-bromophenyl)-1-(3-chlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14BrClN4O/c1-11-17-18(12-5-7-13(21)8-6-12)16(10-23)19(24)27-20(17)26(25-11)15-4-2-3-14(22)9-15/h2-9,18H,24H2,1H3

InChI Key

XRYWLNIMFFJWLK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Br)C4=CC(=CC=C4)Cl

Origin of Product

United States

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